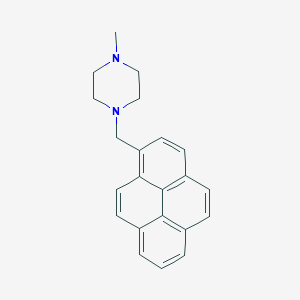

![molecular formula C13H11ClN4OS B6015773 8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6015773.png)

8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-[(3-chlorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one, commonly known as clofarabine, is a purine nucleoside analog that has been used in the treatment of hematological malignancies. It has been approved by the United States Food and Drug Administration (FDA) for the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients. In recent years, clofarabine has gained attention in the scientific community due to its potential as a research tool in various fields.

Mécanisme D'action

Clofarabine is a prodrug that is converted to its active form, clofarabine triphosphate, by intracellular kinases. Clofarabine triphosphate inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. It also inhibits ribonucleotide reductase, an enzyme that is required for DNA synthesis. Clofarabine has been shown to induce apoptosis in leukemia cells by activating the caspase pathway.

Biochemical and physiological effects:

Clofarabine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of leukemia cells and induce apoptosis. It has also been shown to modulate the function of dendritic cells, leading to enhanced immune responses. Clofarabine has been shown to have a favorable pharmacokinetic profile, with rapid clearance and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

Clofarabine has a number of advantages as a research tool. It is a potent inhibitor of DNA synthesis and has been shown to induce apoptosis in leukemia cells. It has also been shown to modulate the function of dendritic cells, making it a useful tool for studying the immune response. However, clofarabine has some limitations as a research tool. It is a prodrug that requires intracellular activation, which can complicate its use in some experimental settings. It also has a narrow therapeutic window, which can make it difficult to use at high concentrations.

Orientations Futures

There are a number of future directions for research on clofarabine. One area of interest is the development of new analogs of clofarabine with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of clofarabine in combination with other drugs to enhance its efficacy. Clofarabine has also been investigated as a potential treatment for viral infections, and further research in this area may lead to the development of new antiviral therapies. Finally, clofarabine has been shown to modulate the function of dendritic cells, and further research in this area may lead to the development of new immunotherapies for cancer and other diseases.

Méthodes De Synthèse

Clofarabine can be synthesized by the reaction of 2-chloroadenosine with 3-chlorobenzyl mercaptan in the presence of a base. The resulting intermediate is then treated with methyl iodide to yield clofarabine. This method has been optimized to increase the yield of clofarabine and reduce the amount of impurities in the final product.

Applications De Recherche Scientifique

Clofarabine has been used as a research tool in various fields, including cancer biology, immunology, and virology. In cancer biology, clofarabine has been used to study the mechanisms of drug resistance in leukemia cells and to identify potential therapeutic targets. In immunology, clofarabine has been shown to modulate the function of dendritic cells, which play a crucial role in the immune response. In virology, clofarabine has been investigated as a potential treatment for viral infections, including hepatitis B and C.

Propriétés

IUPAC Name |

8-[(3-chlorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJDNIGFKMYMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)

![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)

![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6015723.png)

![2-benzyl-8-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane](/img/structure/B6015736.png)

![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)

![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6015758.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6015762.png)

![methyl {5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6015765.png)

![3-[1-(2-chloroisonicotinoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6015781.png)